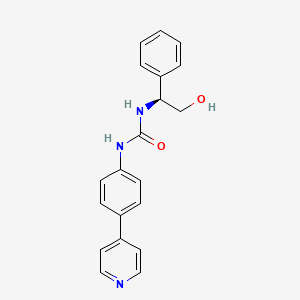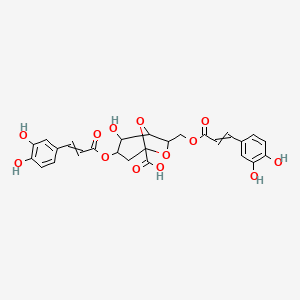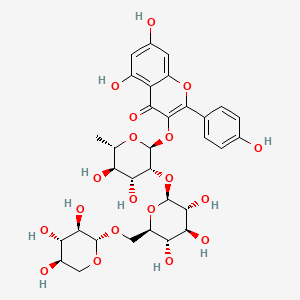
AS 1892802
Vue d'ensemble
Description
AS 1892802, également connu sous le nom chimique de N-[(1S)-2-hydroxy-1-phényléthyl]-N’-[4-(4-pyridinyl)phényl]-urée, est un inhibiteur puissant des protéines kinases sérine-thréonine associées à Rho (ROCK). Il est connu pour sa grande sélectivité et son efficacité dans l'inhibition de ROCK1 et ROCK2, ce qui en fait un composé précieux dans la recherche scientifique .
Applications De Recherche Scientifique
AS 1892802 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the role of ROCKs in various biochemical pathways.
Biology: It is used to investigate the effects of ROCK inhibition on cell morphology, motility, and proliferation.
Medicine: It has potential therapeutic applications in the treatment of diseases such as arthritis, diabetes, and cancer due to its anti-inflammatory and analgesic properties.
Industry: It is used in the development of new drugs and therapeutic agents targeting ROCKs .
Mécanisme D'action
Target of Action
AS 1892802 is a potent inhibitor of Rho-associated serine-threonine protein kinases (ROCKs), specifically ROCK1 and ROCK2 . These kinases play a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis.
Mode of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of ROCK1 and ROCK2 . This prevents ATP from binding to these kinases, thereby inhibiting their activity. It also inhibits protein kinase catalytic subunit (PKACα) and protein kinase X gene (PRKX) with IC50 values of 200 and 325 nM, respectively .
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 by this compound affects various biochemical pathways. ROCKs are involved in the regulation of shape and movement of cells by acting on the cytoskeleton. Inhibition of ROCKs can lead to changes in cell morphology and function .
Pharmacokinetics
It is mentioned that this compound is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.
Result of Action
This compound exhibits analgesic effects in rat models of inflammatory (AIA) and noninflammatory (MIA) arthritic pain . It reduces weight imbalance deficits in rats in a monoiodoacetate-induced model of non-inflammatory arthritis . It also has analgesic-like effects in a rat model of diabetic neuropathy and reduces cartilage damage and weight imbalance deficits in a rat model of osteoarthritis .
Analyse Biochimique
Biochemical Properties
AS 1892802 is a potent inhibitor of ROCK1 and ROCK2, with IC50 values of 122 nM for human ROCK1, 52 nM for human ROCK2, and 57 nM for rat ROCK2 . It is selective for ROCK1 and ROCK2 over a panel of 167 kinases and a panel of 63 ion channels, receptors, and enzymes at a concentration of 10 μM . Additionally, this compound inhibits protein kinase catalytic subunit (PKACα) and protein kinase X gene (PRKX) with IC50 values of 200 and 325 nM, respectively . The compound’s role in biochemical reactions primarily involves the inhibition of ROCKs, which are crucial in regulating cellular shape, motility, and contraction through the phosphorylation of target proteins such as myosin light chain kinase and LIM kinase .
Cellular Effects
This compound has been shown to influence various cellular processes. In ATDC5 cells, it induces chondrocyte differentiation . In HIG82 cells, this compound significantly inhibits prostaglandin E2 production induced by IL-1β or bradykinin . The compound also exhibits potent antinociceptive effects in rat models of inflammatory and non-inflammatory arthritis, suggesting its potential in reducing pain and inflammation . Furthermore, this compound prevents cartilage damage in a dose-dependent manner in a monoiodoacetate-induced arthritis model .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an ATP-competitive inhibitor of ROCK1 and ROCK2 . By inhibiting these kinases, this compound prevents the phosphorylation of downstream targets such as myosin light chain kinase and LIM kinase, thereby regulating cellular shape, motility, and contraction . Additionally, this compound inhibits PKACα and PRKX, further contributing to its biochemical effects . The compound’s analgesic effects in rat models of arthritis are attributed to its ability to inhibit ROCK-mediated signaling pathways involved in pain and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. The compound reduces weight imbalance deficits in rats in a monoiodoacetate-induced model of non-inflammatory arthritis with an ED50 of 0.15 mg/kg . It also exhibits analgesic-like effects in a rat model of diabetic neuropathy induced by streptozotocin . Long-term studies have shown that this compound can significantly inhibit cartilage damage and reduce pain behavior in rodent models of osteoarthritis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rat models of arthritis, orally administered this compound exhibits potent antinociceptive effects with an ED50 of 0.15 mg/kg . The onset of its antinociceptive effect is as fast as those of tramadol and diclofenac . At higher doses, this compound does not induce gastric irritation or abnormal behavior, indicating its safety profile . The compound’s efficacy and safety at different dosages should be further investigated to determine optimal therapeutic doses.
Metabolic Pathways
This compound is involved in metabolic pathways related to ROCK inhibition. By inhibiting ROCK1 and ROCK2, the compound affects the phosphorylation of target proteins involved in cellular shape, motility, and contraction . Additionally, this compound’s inhibition of PKACα and PRKX suggests its involvement in broader metabolic pathways related to protein kinase activity
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to inhibit ROCK1 and ROCK2 suggests its localization in cellular compartments where these kinases are active . Additionally, this compound’s effects on prostaglandin E2 production and chondrocyte differentiation indicate its distribution in synovial and chondrogenic cells
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target kinases, ROCK1 and ROCK2. These kinases are localized in the cytoplasm and are involved in various cellular processes such as shape modification, migration, and contraction . This compound’s inhibition of ROCK1 and ROCK2 suggests its presence in the cytoplasmic compartments where these kinases exert their effects
Méthodes De Préparation
La synthèse de AS 1892802 implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Les étapes clés comprennent :
Formation de la liaison urée : Cela implique la réaction d'une amine avec un isocyanate pour former la liaison urée.
Introduction du groupe hydroxyle : Cette étape implique l'ajout d'un groupe hydroxyle à la partie phényléthyle.
Couplage avec le groupe pyridinyl phényle : Cette dernière étape implique le couplage de l'urée hydroxy-phényléthyle avec le groupe pyridinyl phényle dans des conditions réactionnelles spécifiques
Analyse Des Réactions Chimiques
AS 1892802 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : La liaison urée peut être réduite pour former une amine.
Substitution : Les groupes phényles peuvent subir des réactions de substitution aromatique électrophile. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium aluminium et les électrophiles comme le brome
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme composé d'outil pour étudier le rôle des ROCK dans diverses voies biochimiques.
Biologie : Il est utilisé pour étudier les effets de l'inhibition des ROCK sur la morphologie cellulaire, la motilité et la prolifération.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement de maladies telles que l'arthrite, le diabète et le cancer en raison de ses propriétés anti-inflammatoires et analgésiques.
Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les ROCK .
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive le site de liaison de l'ATP de ROCK1 et ROCK2. Cette inhibition empêche la phosphorylation des cibles en aval, conduisant à la modulation de divers processus cellulaires tels que la contraction, la motilité et la prolifération. Les cibles moléculaires comprennent la chaîne légère de la myosine et la kinase LIM, qui sont impliquées dans la dynamique du cytosquelette .
Comparaison Avec Des Composés Similaires
AS 1892802 est unique en raison de sa grande sélectivité et de sa puissance pour ROCK1 et ROCK2. Des composés similaires comprennent :
Fasudil : Un autre inhibiteur des ROCK avec un profil d'inhibition des kinases plus large.
Y-27632 : Un inhibiteur sélectif des ROCK mais avec une puissance inférieure à celle de this compound.
RKI-1447 : Un inhibiteur puissant à la fois de ROCK1 et ROCK2 avec des activités anti-invasives et antitumorales
This compound se démarque par sa grande sélectivité et son efficacité, ce qui en fait un outil précieux dans la recherche fondamentale et appliquée.
Propriétés
IUPAC Name |
1-[(1S)-2-hydroxy-1-phenylethyl]-3-(4-pyridin-4-ylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-14-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)16-10-12-21-13-11-16/h1-13,19,24H,14H2,(H2,22,23,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTFYYZHMRBVHK-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for AS1892802?
A1: AS1892802 is a novel and highly selective inhibitor of Rho kinase (ROCK) [, ]. ROCK is a serine/threonine kinase that plays a crucial role in various cellular functions, including cell motility, vasoconstriction, and inflammation []. By inhibiting ROCK, AS1892802 is believed to interfere with these pathways, leading to its observed analgesic effects.
Q2: How effective is AS1892802 compared to existing osteoarthritis pain medications?
A2: Preclinical studies in rat models of both inflammatory and non-inflammatory arthritis have shown that AS1892802 demonstrates potent antinociceptive effects [, ]. Notably, its analgesic effects have been observed to be more potent than diclofenac and tramadol, two commonly used pain medications [, ]. Furthermore, AS1892802 exhibited efficacy even in a model where diclofenac was ineffective, suggesting potential benefits in managing NSAID-resistant pain [].
Q3: What is the duration of the analgesic effect of AS1892802?
A3: While single doses of AS1892802 provided moderate, short-acting pain relief, repeated administration led to a longer-lasting and more potent analgesic effect in rat models of chronic pain []. Interestingly, this analgesic effect was sustained for up to seven days after the final dose, suggesting a potential role for AS1892802 in managing chronic pain conditions [].
Q4: Does AS1892802 only provide pain relief, or does it also affect the progression of osteoarthritis?
A4: In addition to its analgesic properties, AS1892802 has shown promising results in potentially modifying the disease process of osteoarthritis. Studies in a rat osteoarthritis model demonstrated that AS1892802 significantly inhibited cartilage damage and decreased weight distribution deficits []. Furthermore, it also induced chondrocyte differentiation in a chondrogenic cell line, indicating potential cartilage-protective effects [].
Q5: Are there any known safety concerns associated with AS1892802?
A5: Preliminary data suggests that AS1892802 may possess a favorable safety profile compared to some existing medications. Unlike indomethacin, a common NSAID, AS1892802 did not induce gastric ulcers in preclinical studies, suggesting a reduced risk of gastrointestinal side effects [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/new.no-structure.jpg)
![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)











